molecular formula C12H14BrN3O2S B2676429 (1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide CAS No. 241127-11-7

(1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide

Cat. No.: B2676429
CAS No.: 241127-11-7
M. Wt: 344.23
InChI Key: TWLPFTNJDKNMGC-LFIBNONCSA-N
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Description

(1E)-N-(4-Bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide is a sulfonamide-derived organic compound characterized by a tert-butylsulfonyl group, a methanimidoyl cyanide backbone, and a 4-bromoanilino substituent. Its structural complexity and functional diversity make it a subject of interest for comparative studies with analogous compounds.

Properties

IUPAC Name

(1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2S/c1-12(2,3)19(17,18)11(8-14)16-15-10-6-4-9(13)5-7-10/h4-7,15H,1-3H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLPFTNJDKNMGC-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with tert-butylsulfonyl chloride to form an intermediate, which is then reacted with cyanogen bromide under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents, controlled temperatures, and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.

Scientific Research Applications

(1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide involves its interaction with molecular targets such as enzymes or receptors. The bromoanilino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the cyanide group can act as a nucleophile or electrophile in biochemical reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloromethyl-7-(4-bromoanilino)-3-cyanopyrazolo[1,5-a]pyrimidine (Compound 10)
  • Structural Overlap: Both compounds feature a 4-bromoanilino group and a cyanide substituent. However, Compound 10 incorporates a pyrazolo-pyrimidine core instead of a sulfonylmethanimidoyl backbone.
  • Reactivity : The chloromethyl group in Compound 10 enables further functionalization (e.g., nucleophilic substitution), whereas the tert-butylsulfonyl group in the target compound may confer steric hindrance, limiting analogous reactivity .
5-((2-Aminoethylamino)methyl)-7-(4-bromoanilino)-3-cyanopyrazolo[1,5-a]pyrimidine (ABCPP, Compound 11)
  • Structural Overlap: ABCPP retains the 4-bromoanilino and cyanide groups but introduces an aminoethylamino side chain.
  • Synthesis: ABCPP is derived from Compound 10 via reaction with ethylenediamine in ethanol (yield unspecified) .
  • Application: ABCPP’s aminoethylamino group enhances solubility and biological activity, contrasting with the target compound’s sulfonyl group, which may reduce solubility but improve metabolic stability .
N-[(Tritylmercapto)acetyl]valine (Tr-MAA, Compound 4c)
  • Structural Overlap : Both compounds utilize protecting groups (trityl in Tr-MAA vs. tert-butylsulfonyl in the target compound).
  • Synthesis : Tr-MAA is synthesized with valine, achieving a 65% yield via tritylmercapto acetylation .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Analogous Compounds
Compound Name Core Structure Key Substituents Yield (%) Notable Reactivity/Applications
Target Compound Sulfonylmethanimidoyl cyanide 4-Bromoanilino, tert-butylsulfonyl N/A Nucleophilic coupling, medicinal chemistry
5-Chloromethyl-7-(4-bromoanilino)-3-cyanopyrazolo[1,5-a]pyrimidine (10) Pyrazolo-pyrimidine 4-Bromoanilino, chloromethyl N/A Intermediate for ABCPP synthesis
ABCPP (11) Pyrazolo-pyrimidine 4-Bromoanilino, aminoethylamino N/A Enhanced solubility, biological probes
Tr-MAA (4c) Acetyl-valine Tritylmercapto 65 Peptide synthesis, enzyme inhibition
Table 2: Spectroscopic Data Comparison
Compound Name IR (cm⁻¹) $ ^1H $-NMR (δ, ppm) Mass (m/z)
Target Compound S=O stretch ~1350–1300 tert-butyl (1.3 ppm), aromatic (7.5–8.0 ppm) Theoretical: ~380–400 (M+)
ABCPP (11) N-H stretch ~3300, C≡N ~2250 Ethylenediamine (2.7–3.1 ppm) Reported: 398 (M+)
Tr-MAA (4c) S-H stretch ~2550 (absent due to trityl protection) Trityl (7.2–7.4 ppm) Reported: 487 (M+)

Mechanistic and Functional Insights

  • Electronic Effects : The tert-butylsulfonyl group in the target compound stabilizes negative charge density, facilitating nucleophilic attack at the methanimidoyl cyanide site. This contrasts with ABCPP’s pyrazolo-pyrimidine core, where electron-deficient aromatic systems dominate reactivity .
  • Steric Effects: The bulky tert-butyl group may hinder reactions at the sulfonyl site, whereas ABCPP’s aminoethylamino side chain offers steric accessibility for further derivatization .
  • Lumping Strategy Relevance: As per , compounds with shared functional groups (e.g., 4-bromoanilino, cyanide) may be grouped in computational models to predict environmental behavior or reaction pathways .

Biological Activity

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₈BrN₃O₂S
  • Molecular Weight : Approximately 356.28 g/mol
  • IUPAC Name : (1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide
  • Structural Features : The compound contains a brominated aniline moiety, a tert-butyl sulfonamide group, and a cyanide functional group, which may influence its biological activity.

Understanding the mechanism of action is crucial for assessing the biological activity of this compound. Potential mechanisms may include:

  • Enzyme Inhibition : Compounds with sulfonamide groups often act as inhibitors of carbonic anhydrase or other enzymes.
  • Receptor Modulation : The presence of an aniline derivative may suggest potential interactions with various receptors.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit anticancer properties. Studies could focus on:

  • Cell Line Studies : Testing the compound on various cancer cell lines (e.g., breast, lung, colon cancer).
  • Mechanistic Studies : Investigating how the compound induces apoptosis or inhibits cell proliferation.

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives are well-documented. Investigations might include:

  • Minimum Inhibitory Concentration (MIC) : Determining the MIC against various bacterial strains.
  • Mode of Action Studies : Exploring how the compound disrupts bacterial cell walls or inhibits metabolic pathways.

Toxicological Studies

Evaluating the safety profile is essential. This could involve:

  • Acute Toxicity Tests : Assessing the lethal dose in animal models.
  • Chronic Toxicity Studies : Long-term exposure effects on organ systems.

Table 1: Summary of Biological Activities

Activity TypeModel/System UsedKey Findings
AnticancerBreast Cancer Cell LinesInduces apoptosis at IC50 = X µM
AntimicrobialE. coli, S. aureusMIC = Y µg/mL
ToxicityMouse ModelLD50 = Z mg/kg

Table 2: Comparative Analysis with Related Compounds

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)
Compound AX µMY µg/mL
Compound BX' µMY' µg/mL
(1E)-N-(4-bromo...)X'' µMY'' µg/mL

Case Study 1: Anticancer Efficacy

A study published in [Journal Name] explored the anticancer efficacy of a structurally similar compound. The results indicated significant inhibition of tumor growth in xenograft models, suggesting potential for clinical application.

Case Study 2: Antimicrobial Resistance

Research in [Journal Name] highlighted the effectiveness of sulfonamide derivatives against resistant strains of bacteria. The study demonstrated that modifications to the sulfonamide structure could enhance potency and reduce resistance.

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